Polar Surface Area (PSA) Advantage: 39% Higher PSA than TGN-020 Drives Differential Solubility and Permeability Profiles
The target compound exhibits a calculated PSA of 138.3 Ų, which is 39% higher than that of the closest unsubstituted analog TGN-020 (PSA = 99.5 Ų) . In drug discovery, PSA values above 140 Ų are generally associated with poor oral bioavailability but also with reduced blood-brain barrier (BBB) penetration [1]. The target compound's PSA of 138.3 Ų places it near this threshold, suggesting it may exhibit restricted CNS penetration compared to TGN-020 (PSA 99.5 Ų), which is a known brain-penetrant AQP4 inhibitor. This 38.8 Ų difference is attributable to the thioxo group replacing the unsubstituted C-H at the thiadiazole 5-position, introducing an additional hydrogen-bond acceptor and altering the overall polarity landscape.
| Evidence Dimension | Polar Surface Area (PSA, Ų) |
|---|---|
| Target Compound Data | 138.3 Ų (calculated) |
| Comparator Or Baseline | TGN-020 (N-(1,3,4-thiadiazol-2-yl)nicotinamide): 99.5 Ų |
| Quantified Difference | Δ = +38.8 Ų (+39.0%) |
| Conditions | Calculated PSA values from Chemsrc database entries; TGN-020 data from Chemsrc CAS 51987-99-6. |
Why This Matters
For procurement decisions in neuroscience vs. peripheral-target programs, the 39% higher PSA of CAS 55376-17-5 predicts a meaningfully different CNS penetration profile compared to TGN-020, enabling more rational selection for peripheral-target or non-CNS screening campaigns.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2, 541–553. PSA < 60–70 Ų generally required for significant BBB penetration. View Source
